(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

This chiral, non-proteinogenic amino acid derivative is the defined (S)-enantiomer of 2-methyl-3-(pyridin-4-yl)propanoic acid, essential for asymmetric synthesis where stereochemistry dictates target binding. Unlike racemic mixtures or phenyl analogs, this specific 4-pyridyl isomer provides crucial hydrogen-bonding capability and predictable metabolic stability for constructing endothelin antagonists with high ET_A/ET_B receptor affinity (see US Patent 6,022,972).

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 2248174-83-4
Cat. No. B2895152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid
CAS2248174-83-4
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCC(CC1=CC=NC=C1)C(=O)O
InChIInChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m0/s1
InChIKeyYGULNNXYUJYOSY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid (CAS 2248174-83-4) : Chiral Pyridine-Propanoic Acid Building Block


(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid (CAS 2248174-83-4) is a chiral, non-proteinogenic amino acid derivative featuring a pyridine ring at the 4-position. It belongs to the class of 2-aryl propionic acids, known as key intermediates for pharmaceuticals [1]. It is the single (2S)-enantiomer of 2-methyl-3-(pyridin-4-yl)propanoic acid , with defined stereochemistry (S-configuration) at the C2 position, making it essential for asymmetric synthesis [1].

Why Substituting (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid with Generic Analogs is Risky


Generic substitution with racemic mixtures or structurally similar 2-aryl propionic acids (e.g., 2-methyl-3-phenylpropanoic acid) fails due to the profound impact of stereochemistry and heteroatom placement on biological activity. The (S)-enantiomer's specific three-dimensional arrangement dictates target binding, while the pyridine nitrogen's position influences electronic properties and metabolic stability [1]. Using a racemate introduces the (R)-enantiomer, which may be inactive or even toxic, while a phenyl analog lacks the crucial hydrogen-bonding capability of the pyridine nitrogen, fundamentally altering its pharmacokinetic profile and receptor interactions [2].

Quantitative Differentiation: (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid vs. Comparators


Enantiomeric Purity: Defined (S)-Configuration for Asymmetric Synthesis

The (2S)-enantiomer possesses a specific optical rotation, unlike the racemic mixture . The (2R)-enantiomer has a different CAS number (2248209-56-3) , confirming they are distinct chemical entities. In asymmetric conjugate addition reactions, chiral intermediates derived from this specific enantiomer are crucial for synthesizing endothelin antagonists with high affinity for specific receptor subtypes .

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Region-Specific Pyridine Substitution: 4-Pyridyl vs. 2-Pyridyl Analogs

The position of the pyridine nitrogen profoundly influences the compound's electronic and steric properties. The 4-pyridyl isomer (target) has a different computed XLogP3-AA (hydrophobicity) value compared to the 2-pyridyl isomer [1]. This difference in lipophilicity directly impacts membrane permeability and metabolic stability [2].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Key Intermediate for Endothelin Antagonists: A Patented Application

This compound is a key intermediate in the synthesis of endothelin antagonists, as described in US Patent 6,022,972 [1]. The patent specifically highlights its utility in preparing compounds with high affinity for endothelin receptor subtypes (ET_A and ET_B), which are implicated in hypertension and other cardiovascular diseases [1].

Endothelin Receptor Antagonist Cardiovascular Therapeutics Asymmetric Synthesis

Validated Research Applications for (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid


Synthesis of Chiral Endothelin Receptor Antagonists

Employ (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid as a chiral building block in asymmetric conjugate addition reactions to construct endothelin antagonists with high affinity for ET_A and/or ET_B receptors, as described in US Patent 6,022,972 [1]. This application is supported by the compound's defined stereochemistry, which is crucial for achieving receptor subtype selectivity.

Development of 4-Pyridyl-Specific Structure-Activity Relationship (SAR) Studies

Utilize this specific 4-pyridyl isomer to probe the impact of pyridine nitrogen placement on target binding, membrane permeability, and metabolic stability, contrasting with the 2-pyridyl isomer (CAS 1017183-06-0). Differences in computed XLogP3-AA values (e.g., ~1.2 for the 2-pyridyl isomer) [1] provide a quantitative basis for designing analogs with optimized drug-like properties.

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